

Head-to-head comparison of different commercially available elastase inhibitors.

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Compound of Interest

Compound Name: *Ala-Ala-Pro-Val-Chloromethylketone*

Cat. No.: *B1336814*

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A Head-to-Head Comparison of Commercially Available Elastase Inhibitors

For researchers and professionals in drug development, selecting the appropriate elastase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of various commercially available elastase inhibitors, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Elastase Inhibitors

The inhibitory potency of commercially available elastase inhibitors is most commonly expressed in terms of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). The following table summarizes these values for a selection of widely used inhibitors against human neutrophil elastase (HNE), unless otherwise specified. It is important to note that these values can vary depending on the experimental conditions.

Inhibitor	Type	IC50 (nM)	Ki (nM)	Target Elastase	Oral Bioavailability
Sivelestat	Competitive	44	200	Human Neutrophil Elastase	No
Alvelestat (AZD9668)	Selective	~12.6 (pIC50=7.9)	9.4	Human Neutrophil Elastase	Yes
Freselestat (ONO-6818)	Potent and Orally Active	N/A	12.2	Human Neutrophil Elastase	Yes
GW-311616	Potent and Orally Bioavailable	22	0.31	Human Neutrophil Elastase	Yes
BAY-85-8501	Reversible and Potent	0.065	N/A	Human Neutrophil Elastase	N/A
BAY-678	Potent and Cell-Permeable	20	N/A	Human Neutrophil Elastase	Yes
FK706	Slow-Binding and Competitive	83	4.2	Human Neutrophil Elastase	N/A
MDL-101146	Competitive and Reversible	N/A	25	Human Neutrophil Elastase	Yes
ZD-0892	Selective	N/A	6.7	Human Neutrophil Elastase	N/A
MeOSuc-AAPV-CMK	Irreversible	N/A	N/A	Human Neutrophil	No

Elastase

Data sourced from multiple commercial suppliers and literature.^[1] Values are approximate and can vary based on assay conditions.

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro assay to determine the inhibitory activity of a compound against neutrophil elastase. This protocol is based on commercially available inhibitor screening kits.

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against human neutrophil elastase.

Materials:

- Human Neutrophil Elastase (NE)
- NE Assay Buffer
- NE Substrate (e.g., a fluorogenic peptide substrate)
- Test Compounds (potential inhibitors)
- Known Inhibitor Control (e.g., Sivelestat)
- 96-well black, flat-bottom plates
- Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the NE substrate in an appropriate solvent (e.g., DMSO).

- Reconstitute the lyophilized Human Neutrophil Elastase in the assay buffer to a stock concentration.
- Prepare a serial dilution of the test compounds and the known inhibitor control in assay buffer.
- Assay Setup:
 - Add 25 μ L of assay buffer to the 'Enzyme Control' wells.
 - Add 25 μ L of the various dilutions of the test compounds to their respective wells.
 - Add 25 μ L of the diluted known inhibitor to the 'Inhibitor Control' wells.
 - Add 75 μ L of assay buffer to the 'Background Control' wells.
- Enzyme Addition:
 - Dilute the NE stock solution with assay buffer to the desired working concentration.
 - Add 50 μ L of the diluted NE solution to all wells except for the 'Background Control' wells.
- Pre-incubation:
 - Mix the contents of the plate gently and incubate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.
- Substrate Addition and Measurement:
 - Prepare a reaction mix containing the NE substrate diluted in assay buffer.
 - Add 25 μ L of the substrate reaction mix to all wells.
 - Immediately measure the fluorescence (Ex/Em = 400/505 nm) in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

Data Analysis:

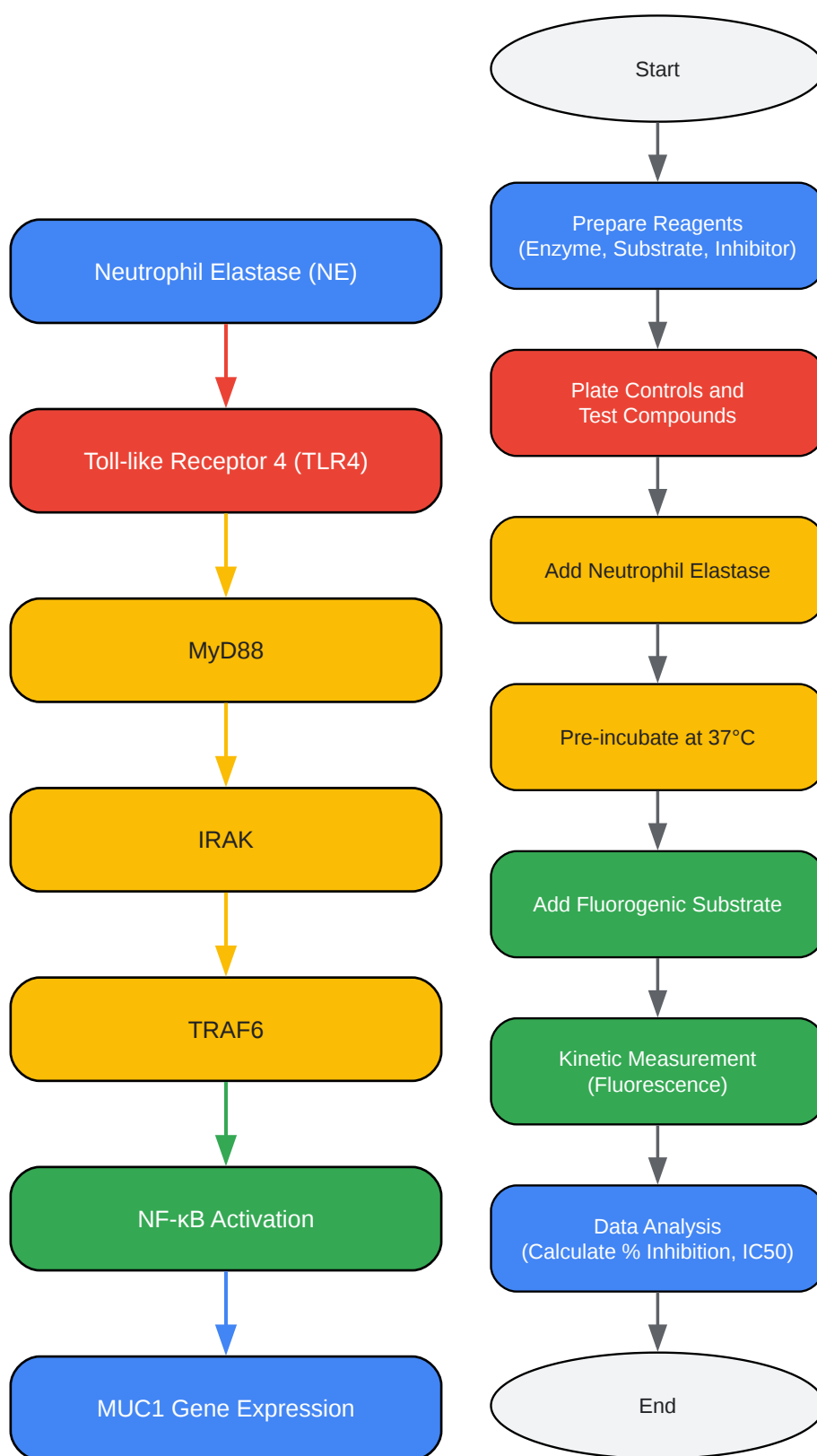
- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

- Subtract the slope of the background control from all other readings.
- The activity of the enzyme control represents 100% activity.
- Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of Enzyme Control - Activity of Test Well) / Activity of Enzyme Control] x 100
- Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is a serine protease that plays a significant role in various signaling pathways related to inflammation and tissue remodeling.^{[2][3][4]} The following diagram illustrates a simplified pathway of NE-induced MUC1 gene expression in airway epithelial cells.



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